2-Isopropylcyclopropanecarboxylic acid
Overview
Description
2-Isopropylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H12O2. It is a cyclopropane derivative with an isopropyl group attached to the second carbon of the cyclopropane ring and a carboxylic acid functional group at the end of the ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylcyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-isopropylprop-2-enoic acid under acidic conditions. The reaction conditions include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles like halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-Isopropylcyclopropanecarboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-Isopropylcyclopropanecarboxylic acid is similar to other cyclopropane derivatives, such as cyclopropanecarboxylic acid and isopropylcyclopropane. its unique combination of the isopropyl group and carboxylic acid functional group sets it apart. These similar compounds may have different reactivity and applications, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid
Isopropylcyclopropane
1-Isopropylcyclopropanecarboxylic acid
Properties
IUPAC Name |
2-propan-2-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYCKISMJZSUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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